molecular formula C11H13F2NO B1485754 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-25-3

1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485754
CAS RN: 2201315-25-3
M. Wt: 213.22 g/mol
InChI Key: KTVSRZRIMBHAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol, also known as 1-DFCB, is a cyclic organic compound that has been studied for its potential medicinal applications. It is a derivative of 1-amino cyclobutane, an amino acid that has been studied for its potential medicinal properties. The compound has been studied for its ability to act as an agonist at the 5-HT2A receptor, an important target for the treatment of depression and anxiety disorders. Additionally, 1-DFCB has been studied for its ability to inhibit the enzyme monoamine oxidase, a target for the treatment of Parkinson’s disease.

Scientific Research Applications

Synthesis and Characterization

Cyclobutane Analogs of Nucleosides : The synthesis of cyclobutyl analogs of adenosine and guanosine was explored, demonstrating the process of converting cyclobutanone to new analogs. These compounds were tested for antiviral activity, revealing no significant effects against HSV-1, HCMV, and HIV, underscoring the challenges in designing effective antiviral agents with this structure (Boumchita et al., 1990).

β-Dipeptides Synthesis : Research into cyclobutane derivatives has led to the stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides. This work showcases the potential of cyclobutane derivatives in creating novel peptide structures, expanding the toolbox for peptide-based drug discovery (Izquierdo et al., 2002).

Photochemical Synthesis : The use of photochemical reactions in synthesizing 2-aminocyclobutanols from alpha-amido alkylaryl ketones illustrates the versatility of cyclobutane derivatives in chemical synthesis, offering a pathway to produce compounds with high diastereoselectivity (Griesbeck & Heckroth, 2002).

Cyclobutane in Drug Metabolites : The synthesis of sibutramine, a compound used in obesity treatment, and its metabolites, highlights the role of cyclobutane derivatives in medicinal chemistry. This research underscores the importance of cyclobutane structures in developing therapeutic agents and understanding their metabolism (Jeffery et al., 1996).

Chemical Properties and Reactivity

Cyclobutane Group Properties : An examination of the cyclobutane group reveals its reactivity and the methods for synthesizing cyclobutane-containing compounds. This foundational knowledge is crucial for chemists working with cyclobutane derivatives in various applications, from pharmaceuticals to materials science (Uff, 1964).

Enantioselective Syntheses : Studies on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes showcase advanced methodologies in creating cyclobutane derivatives with specific stereochemistry. These methods are significant for producing compounds with precise biological activity (Feng et al., 2019).

properties

IUPAC Name

1-[(3,4-difluoroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-9-3-2-8(6-10(9)13)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVSRZRIMBHAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.